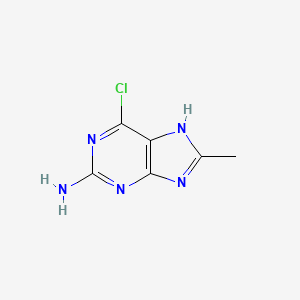

2-Amino-6-chloro-8-methylpurine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-methyl-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQWTUFYGIMUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476460 | |

| Record name | 2-amino-6-chloro-8-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57346-44-8 | |

| Record name | 6-Chloro-8-methyl-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57346-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-6-chloro-8-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Chloro 8 Methylpurine and Its Derivatives

Strategies for the Synthesis of the 2-Amino-6-chloropurine (B14584) Core

The foundational step in synthesizing the target compound is the creation of the 2-amino-6-chloropurine nucleus. This is primarily achieved through precursor-based routes starting from readily available compounds like guanine (B1146940) or appropriately substituted pyrimidines.

Precursor-based Synthetic Routes from Guanine and Pyrimidine (B1678525) Derivatives

The most common precursor for the synthesis of 2-amino-6-chloropurine is guanine. researchgate.net However, the low solubility of guanine presents a significant challenge. To overcome this, guanine is often converted into a more soluble derivative, such as 2,9-diacetylguanine, by reacting it with acetic anhydride. This acylated intermediate is then subjected to chlorination. google.comgoogleapis.com The process involves reacting the 2,9-diacylated guanine derivative with a chlorinating agent, followed by hydrolysis to remove the acyl protecting groups. google.com

An alternative approach begins with pyrimidine derivatives. For instance, 2,4,5-triamino-6-chloropyrimidine can be reacted with triethyl orthoformate to construct the imidazole (B134444) ring portion of the purine (B94841), yielding 2-amino-6-chloropurine. google.com While this method is straightforward, the synthesis of the triaminopyrimidine precursor can be complex. google.com Another synthetic pathway involves mixing ethyl cyanoacetate, chloroformamidine (B3279071) hydrochloride, liquid ammonia, and sodium to generate an intermediate, which is then reacted with formic acid to form the purine ring system. patsnap.com

Role of Chlorinating Agents and Phase Transfer Catalysis in Purine Core Formation

The conversion of the 6-oxo group of guanine (or its acylated derivative) to a chloro group is a critical transformation. The most frequently used chlorinating agent for this purpose is phosphorus oxychloride (POCl₃). researchgate.netgoogle.com The reaction is typically performed in a polar, inert organic solvent like acetonitrile (B52724). googleapis.com

To enhance reaction efficiency and yield, especially when starting directly from guanine, phase-transfer catalysis (PTC) is employed. wikipedia.org A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org In this context, quaternary ammonium (B1175870) salts such as tetraethylamine chloride or methyltriethylammonium chloride (TEMAC) are used. researchgate.netgoogle.comgoogleapis.com These catalysts help to solubilize the purine reactant in the organic solvent, thereby accelerating the rate of chlorination and leading to higher yields, which can range from 55% to over 75%. google.comgoogle.com The reaction is generally carried out at elevated temperatures, often between 30-100°C. googleapis.com

| Precursor | Chlorinating Agent | Catalyst/Conditions | Yield | Reference |

| Guanine | Phosphorus Oxychloride | Tetraethylamine chloride, Acetonitrile | 72.1% | researchgate.net |

| 2,9-Diacetylguanine | Phosphorus Oxychloride | Triethylmethylammonium chloride, Triethylamine, Acetonitrile | 74.6% | google.com |

| 2,9-Diacetylguanine | Phosphorus Oxychloride | PEG-2000, ClCH₂CH₂Cl, 80°C | 84% | |

| Guanine Derivative | Phosphorus Oxychloride | Methyltriethylammonium chloride (TEMAC) | 55-75% | googleapis.comgoogle.com |

Introduction of the Methyl Group at the C8 Position

Once the 2-amino-6-chloropurine core is synthesized, the next crucial step is the introduction of a methyl group at the C8 position of the purine ring. This requires methods that are highly regioselective to avoid substitution at other positions.

Regioselective Functionalization Approaches for C8-Methylation

The C8 position of the purine's imidazole ring is susceptible to functionalization through several regioselective methods. One classical approach involves the lithiation of the C8-hydrogen. This is achieved by treating a protected purine nucleoside with a strong base like lithium diisopropylamide (LDA), which deprotonates the C8 position. The resulting lithiated species can then react with an electrophile, such as methyl iodide (MeI), to install the methyl group. mdpi.com

Another strategy involves transition-metal-catalyzed cross-coupling reactions. rhhz.net This typically requires pre-functionalization of the C8 position with a halogen (e.g., bromine or iodine). The resulting 8-halopurine can then be coupled with an organometallic reagent, such as a tetraalkyltin compound, in the presence of a palladium catalyst to form the C8-alkyl bond. mdpi.com Direct C-H activation, where a transition metal catalyst activates the C8-H bond directly for coupling, represents a more atom-economical approach. rhhz.net For example, cobalt catalysts have been used for the direct alkylation of 8-H purines. rhhz.net

Late-Stage Modification Strategies to Introduce Alkyl Substituents

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at a late step in the synthesis. This is particularly valuable for creating derivatives without having to restart the synthesis from the beginning. For C8-alkylation of purines, photo-mediated Minisci-type reactions have emerged as a powerful late-stage strategy. researchgate.netnih.gov This method allows for the site-selective alkylation at the C8-position of guanine and its derivatives. researchgate.netnih.gov The reaction typically involves generating alkyl radicals from precursors like alkylboronic acids, which then add to the electron-deficient purine ring. This approach is noted for its excellent chemoselectivity and broad substrate scope, often not requiring prior protection of the purine base. researchgate.netnih.gov

| Method | Description | Reagents | Reference |

| Lithiation | Deprotonation of C8-H followed by reaction with an electrophile. | LDA, Methyl Iodide | mdpi.com |

| Cross-Coupling | Reaction of an 8-halopurine with an organometallic reagent. | 8-Bromopurine, Tetraalkyltin, Pd(0) catalyst | mdpi.com |

| Direct C-H Activation | Direct functionalization of the C8-H bond. | 8-H Purine, CoCl₂, Tetrahydrofuran | rhhz.net |

| Photo-mediated Minisci Reaction | Late-stage alkylation using photochemically generated alkyl radicals. | Alkylboronic acid, Photocatalyst, (NH₄)₂S₂O₈ | researchgate.netnih.gov |

Derivatization at Other Positions of the Purine Ring

Beyond the C8 position, other sites on the purine ring of 2-amino-6-chloro-8-methylpurine can be modified to create a diverse range of derivatives. The chlorine atom at the C6 position is a versatile handle for nucleophilic substitution reactions. It can be displaced by various nucleophiles, including amines, alkoxides, and thiols, to introduce a wide array of functional groups. For example, reaction with amino acid amides can produce C6-substituted conjugates. mdpi.com

The nitrogen atoms of the purine ring, particularly N7 and N9, are also common sites for derivatization, typically through alkylation. Regioselective N7 alkylation can be achieved using specific catalysts like SnCl₄ with a tert-alkyl halide, which directs the alkyl group to the N7 position. nih.gov Furthermore, the C2 position can also be functionalized, although it is generally more challenging than modification at C8. researchgate.net Methods for C2 substitution include nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. researchgate.net

Chemical Transformations and Nucleophilic Displacement at the C6-Chlorine Moiety

Specific studies detailing the chemical transformations and nucleophilic displacement at the C6-chlorine of this compound are not present in the search results. For the related compound, 2-amino-6-chloropurine, the chlorine atom at the C6 position is known to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. However, without experimental data for the 8-methyl derivative, a detailed discussion of its reactivity, including reaction kinetics, yields, and the influence of the 8-methyl group on these parameters, would be speculative.

Strategies for N9-Alkylation and Glycosylation for Nucleoside Analogs

Information regarding specific strategies for the N9-alkylation and glycosylation of this compound to produce nucleoside analogs is not available in the provided search results. The literature on 2-amino-6-chloropurine describes various methods for N9-alkylation, often resulting in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. Glycosylation, the introduction of a sugar moiety, is a critical step in the synthesis of nucleoside analogs and is also well-documented for 2-amino-6-chloropurine. The regioselectivity of these reactions is influenced by factors such as the reaction conditions, the nature of the alkylating or glycosylating agent, and the use of protecting groups. The presence of an 8-methyl group would likely impact the regioselectivity of these reactions, but without specific studies, a detailed and accurate account cannot be provided.

Due to the lack of specific research data for this compound in the search results, interactive data tables with research findings for this specific compound cannot be generated.

Spectroscopic and Computational Elucidation of 2 Amino 6 Chloro 8 Methylpurine

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 2-amino-6-chloro-8-methylpurine. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy each offer unique insights into the compound's connectivity, mass, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement and conformational details of molecules. For purine (B94841) derivatives, ¹H and ¹³C NMR spectra provide critical data for assigning specific protons and carbons within the molecular framework.

In related 2-amino-6-chloropurine (B14584) derivatives, distinct signals in the ¹H NMR spectrum correspond to the protons in the purine ring and any substituents. For instance, in N⁶-substituted 2-chloroadenosines, the proton at the C8 position of the purine ring typically appears as a singlet around 8.4 ppm in DMSO-d₆. mdpi.com The amino group protons can also be observed, though their chemical shift can be broad and dependent on factors like solvent and temperature. mdpi.com The presence of a methyl group at the C8 position in this compound would be expected to produce a characteristic singlet in the upfield region of the ¹H NMR spectrum.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. In purine systems, the carbon atoms of the heterocyclic rings resonate at distinct frequencies, allowing for their individual assignment. For example, in a related 2,6-diaminopurine (B158960) derivative, the carbon signals for the purine core are well-resolved. The chemical shifts in this compound would be influenced by the chloro, amino, and methyl substituents.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Purine Structures

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N⁶-substituted 2-chloroadenosine (B27285) mdpi.com | DMSO-d₆ | 8.42 (s, 1H, H8), 7.78 (m, NH), 7.53 (s, NH₂) | 155.92 (C6), 153.25 (C2), 152.31 (C4), 140.31 (C8), 117.97 (C5) |

| 6-Amino-5-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)-1-methylpyrimidine-2,4(1H,3H)-dione nih.gov | DMSO-d₆ | 10.62 (s, 1H, NH), 7.38 (s, 1H, NH), 6.61 (s, 2H, NH₂), 3.24 (s, 3H, N-CH₃) | 194.6, 164.4, 159.4, 153.3, 150.1, 95.4, 87.9, 50.6, 41.5, 32.4, 29.2, 29.0, 27.6 |

This table presents data for structurally related compounds to provide an expected range for the chemical shifts of this compound. Actual values may vary.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the empirical formula is C₆H₆ClN₅, and its molecular weight is approximately 183.6 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the sample for analysis. rsc.orgmdpi.com

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural clues. In purine derivatives, fragmentation often involves the loss of substituents and the cleavage of the purine ring system. For instance, in the mass spectrum of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (a related heterocyclic compound), fragmentation pathways have been studied to characterize its metabolites. nih.gov The fragmentation of this compound would likely involve the loss of the chloro group, the methyl group, and potentially fragments of the purine core itself.

The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 2: Expected Mass Spectrometric Data for this compound

| Property | Expected Value |

| Molecular Formula | C₆H₆ClN₅ |

| Monoisotopic Mass | 183.0312 Da |

| Nominal Mass | 183 Da |

| Key Fragmentation Pathways | Loss of Cl, CH₃, and ring fragments |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. upm.edu.my The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the methyl group, C=N and C=C stretching of the purine ring, and the C-Cl stretching vibration. The N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group is expected around 2900-3000 cm⁻¹. The vibrations of the purine ring system will give rise to a series of complex bands in the fingerprint region (below 1600 cm⁻¹).

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Purine derivatives typically exhibit strong absorption in the UV region due to the π → π* and n → π* transitions of the aromatic system. The position of the maximum absorption (λmax) is sensitive to the substituents on the purine ring and the pH of the solution. For example, a study on 8-haloalkyl purines reported UV λmax values around 292 nm at pH 11. upm.edu.my The UV spectrum of this compound would be expected to show characteristic absorption maxima that can be used for its identification and quantification.

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Region/Wavelength | Expected Functional Group/Transition |

| Infrared (IR) | 3300-3500 cm⁻¹ | N-H stretching (amino group) |

| 2900-3000 cm⁻¹ | C-H stretching (methyl group) | |

| 1500-1600 cm⁻¹ | C=N, C=C stretching (purine ring) | |

| 600-800 cm⁻¹ | C-Cl stretching | |

| Ultraviolet-Visible (UV-Vis) | ~260-300 nm | π → π* and n → π* transitions |

Quantum Chemical and Molecular Modeling Approaches

In conjunction with experimental techniques, computational methods provide a deeper understanding of the electronic, vibrational, and reactive properties of this compound.

Density Functional Theory (DFT) for Electronic, Vibrational, and Photophysical Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. DFT calculations can be employed to optimize the geometry of this compound and to calculate its vibrational frequencies, which can then be compared with experimental IR and Raman spectra. nih.gov This comparison aids in the accurate assignment of the observed vibrational modes.

DFT can also be used to investigate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, providing theoretical support for the experimental observations and helping to assign the electronic transitions. nih.gov

Table 4: Representative DFT Calculation Results for Related Pyrimidine (B1678525) Derivatives

| Compound | Method/Basis Set | Calculated Property | Value |

| 2-Amino-6-methyl pyrimidine-4-one jocpr.com | B3LYP/6-31++G(d,p) | Relative stability of tautomers | Tautomer AMPO1 is most stable |

| 2-chloro-6-methoxypyridine nih.gov | B3LYP/6-31G(d,p) | Vibrational frequencies | Good agreement with experimental data |

This table presents data for structurally related compounds to illustrate the application of DFT calculations. The specific values for this compound would require dedicated calculations.

Ab Initio Calculations for Reaction Mechanisms and Transition State Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be utilized to study the reaction mechanisms involving this compound. These methods are particularly useful for locating and characterizing transition states, which are the high-energy intermediates in a chemical reaction.

For example, ab initio calculations could be used to investigate the mechanism of nucleophilic substitution reactions at the C6 position, where the chloro group is displaced by another functional group. By calculating the energy profile of the reaction pathway, including the energies of the reactants, transition states, and products, one can gain insights into the reaction kinetics and thermodynamics. This information is valuable for understanding the reactivity of this compound and for designing synthetic routes to new derivatives.

Predictive Modeling of Molecular Interactions and Structural Dynamics

The elucidation of the chemical and physical properties of this compound is significantly enhanced through the use of computational chemistry. Predictive modeling, encompassing techniques such as molecular dynamics (MD) simulations, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling, provides a theoretical framework to understand and forecast the behavior of this molecule at an atomic level. These methods are instrumental in exploring its potential interactions with biological targets and its inherent structural flexibility.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which the time-dependent behavior of this compound can be observed in a simulated environment, typically in aqueous solution to mimic physiological conditions. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing intricate details about conformational changes and intermolecular interactions.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies would be employed to predict its binding mode and affinity to a target protein, such as a kinase or another purine-binding protein.

The process involves preparing the 3D structure of the ligand (this compound) and the receptor protein. A scoring function is then used to evaluate the fitness of different binding poses, estimating the free energy of binding. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amino group at position 2 and the nitrogen atoms within the purine ring are potential hydrogen bond donors and acceptors, respectively. The chlorine atom at position 6 can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

A hypothetical docking study of this compound into the ATP-binding site of a protein kinase might yield the following illustrative data:

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Backbone NH of Valine 85 | 2.9 |

| Hydrogen Bond | Sidechain OH of Threonine 102 | 3.1 |

| Pi-Stacking | Phenylalanine 145 | 4.5 |

This table is illustrative and represents typical data obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For a class of compounds including this compound, a QSAR study could be developed to predict the biological activity of new, unsynthesized derivatives.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then built to correlate these descriptors with the observed biological activity.

For this compound, relevant descriptors would include those capturing the electronic effects of the chloro and amino substituents, as well as the steric bulk of the methyl group. A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Molecular Interactions and Biochemical Pathways of 2 Amino 6 Chloro 8 Methylpurine Analogs

Enzyme Inhibition and Activation Studies

Analogs of 2-Amino-6-chloro-8-methylpurine have been investigated for their interaction with purine (B94841) nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. PNP catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. The interaction of purine analogs with this enzyme can lead to either inhibition or their use as substrates for enzymatic synthesis.

Research has shown that purine analogs with substitutions at the C2, C6, and C8 positions can serve as substrates or inhibitors for PNP. For instance, a closely related compound, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), is a well-known substrate for PNP and is used in enzyme-linked assays to continuously monitor phosphate (B84403) release during nucleotide hydrolysis. nih.gov The phosphorolysis of MESG by PNP is a critical step in these assays. nih.gov

Furthermore, studies involving the enzymatic synthesis of novel nucleosides have utilized 2-chloropurine derivatives as substrates for nucleoside phosphorylases. mdpi.com In these chemo-enzymatic methods, the equilibrium of the reaction can be shifted towards synthesis, demonstrating that the enzyme can successfully process purines with a chlorine substituent at the C6 position. mdpi.com Specifically, the arsenolysis of 2-chloropurine ribosides has been employed in reactions catalyzed by E. coli nucleoside phosphorylases to generate arabinonucleosides, indicating a productive interaction between the enzyme and the 2-chloro-substituted purine scaffold. mdpi.com

The purine scaffold is a common feature in kinase inhibitors, and analogs of this compound have been specifically evaluated for their ability to modulate the activity of various kinases, most notably adenosine (B11128) kinase (AK). AK is a crucial enzyme that regulates intracellular and extracellular adenosine concentrations by phosphorylating it to adenosine monophosphate (AMP). Inhibition of AK can raise adenosine levels, which has therapeutic potential.

A study focused on 6,8-disubstituted purine nucleosides identified several potent adenosine kinase inhibitors (AKIs). nih.gov The synthesis of these compounds involved a 6-chloro-8-iodo-purine nucleoside derivative, highlighting the compatibility of halo-substitutions at these positions with potent inhibition. nih.gov The inhibitory potency of these analogs was found to be highly dependent on the substituents at the C6 and C8 positions, with some compounds exhibiting IC₅₀ values in the nanomolar range, significantly more potent than the reference AKI, 5'-deoxy-5'-aminoadenosine. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 8-anilin-N-yl-6-indolin-N-yl-9-(β-d-ribofuranosyl)purine (10b) | Adenosine Kinase | 0.019 | nih.gov |

| 5'-deoxy-5'-aminoadenosine | Adenosine Kinase | 0.170 | nih.gov |

| ABT-702 | Adenosine Kinase | 0.0017 | medchemexpress.com |

| A-286501 | Adenosine Kinase | 0.00047 | medchemexpress.com |

| GP3269 | Adenosine Kinase | 0.011 | medchemexpress.com |

Beyond adenosine kinase, other purine analogs have shown activity on different kinases involved in cell cycle control. For example, 8-chloro-adenosine, a related ribonucleoside analog, has been shown to induce DNA damage and activate the G2/M phase checkpoint through the ATM-CHK1-CDC25C-CDC2 pathway in leukemia cells. nih.gov The inhibition of the CHK1 kinase with a separate agent was found to convert this G2/M arrest into an S-phase arrest, demonstrating the ability of such purine analogs to influence critical cell cycle kinase signaling cascades. nih.gov

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is another central enzyme in the purine salvage pathway, responsible for converting hypoxanthine (B114508) and guanine (B1146940) into their respective mononucleotides. While this pathway is a known target for various purine analogs, specific studies detailing the direct inhibitory or substrate activity of this compound or its close derivatives with the HGPRT enzyme are not prominent in the reviewed scientific literature.

Binding to Molecular Chaperones and Protein Domains

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that facilitates the proper folding and stability of numerous client proteins, many of which are critical for cancer cell growth and survival. The ATP-binding pocket of Hsp90 is a validated target for anticancer drug development, and purine-based scaffolds have proven to be effective inhibitors.

A series of 2-amino-6-halopurine derivatives were rationally designed as high-affinity Hsp90 inhibitors. acs.orgnih.gov Within this series, a compound featuring the 2-amino-6-chloro-purine core, specifically 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine, was identified as a highly potent Hsp90 inhibitor. acs.orgnih.gov These inhibitors function by competing with ATP for binding to the N-terminal domain of Hsp90, leading to the destabilization and subsequent degradation of Hsp90 client proteins, such as the HER-2 receptor. acs.org This class of inhibitors demonstrated a higher affinity for the activated, tumor-associated form of Hsp90 over its latent form, suggesting a potential for a favorable therapeutic index. acs.orgnih.gov The potency of these compounds was confirmed in both biochemical and cellular assays. acs.orgnih.gov

| Compound | Assay Type | IC₅₀ (µM) | Cell Line | Reference |

| 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine (30) | HER-2 Degradation | 0.009 | N/A | acs.orgnih.gov |

| 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine (30) | Antiproliferative Activity | 0.03 | MCF7 | acs.orgnih.gov |

Bromodomains are protein interaction modules that recognize acetylated lysine (B10760008) residues, playing a key role in epigenetic regulation and transcriptional control. They have emerged as important drug targets, particularly in oncology. The 2-aminopurine (B61359) scaffold has been identified as a viable template for developing ligands that target these domains.

Research into the 2-amine-9H-purine scaffold led to the development of a potent nanomolar ligand for the bromodomain of BRD9. nih.govacs.org A key finding from this work was the mechanism of binding, which involves significant "induced-fit pocket plasticity". nih.govacs.org The binding of the purine ligand to the BRD9 bromodomain resulted in an unprecedented and extensive rearrangement of the amino acid residues that form the acetyllysine recognition site. nih.govacs.org This demonstrates that the binding pocket is not rigid but can substantially reconfigure itself to accommodate the small purine ligand. This induced-fit mechanism is a critical finding, as it reveals a dynamic interaction between the protein and the ligand that can be exploited for designing highly selective and potent inhibitors for specific bromodomains. nih.govacs.org

Nucleic Acid Interactions and Analogs

The study of nucleic acids has been profoundly advanced by the use of synthetic analogs, which serve as powerful tools to investigate the intricate molecular interactions and biochemical pathways governing DNA and RNA. Analogs of purine bases, such as those related to this compound, are particularly valuable. By systematically altering the structure of the natural purines, adenine (B156593) and guanine, researchers can probe the steric, electronic, and conformational requirements of nucleic acid structures and the enzymes that process them.

Incorporation into DNA/RNA as Probes for Structural and Dynamic Studies

Bulky substituents at the C8 position of purines, such as a methyl group, are known to favor the syn conformation of the nucleoside. This property is instrumental in studying alternative DNA structures like Z-DNA, a left-handed helix that is often found near transcription start sites. nih.gov The incorporation of 8-methylated purine analogs can stabilize the Z-form of DNA, allowing for detailed investigation of the B-DNA to Z-DNA transition and the proteins that specifically recognize and bind to Z-DNA. nih.gov

The chloro-substituent at the C6 position and the amino-group at the C2 position can also influence base pairing and stacking interactions. For instance, nonpolar aromatic groups used as base analogs can be employed to assess the contribution of polar groups to water binding within the DNA duplex. nih.gov While the specific analog this compound is not explicitly detailed in the provided research, the principles derived from studying similar analogs suggest its potential utility. For example, the 2-amino group can still participate in hydrogen bonding, mimicking certain aspects of guanine, while the C6-chloro and C8-methyl groups introduce steric and electronic perturbations that can be monitored using various biophysical techniques.

Fluorescence spectroscopy is a powerful method for studying the dynamics of nucleic acids. Purine analogs can be designed to be fluorescent, acting as reporters for local conformational changes, such as base flipping, a process where a single base is rotated out of the DNA helix. wikipedia.org This process is crucial for DNA repair and modification enzymes. By placing a fluorescent analog at a specific site, the dynamics of base flipping and the interactions with enzymes can be monitored in real-time.

Furthermore, the incorporation of such analogs allows for the study of DNA and RNA hydration. The substitution of polar atoms with nonpolar groups, a feature that can be mimicked by the chloro and methyl groups of this compound analogs, helps in evaluating the role of specific polar contacts in the hydration spine of DNA. nih.gov

Table 1: Influence of Purine C8-Substituents on DNA Conformation

| C8-Substituent | Preferred Conformation | Resulting DNA Structure | Reference |

| Hydrogen (in natural purines) | anti | B-DNA (right-handed) | nih.gov |

| Methyl | syn | Z-DNA (left-handed) | nih.gov |

| Bromo | syn | Z-DNA (left-handed) | nih.gov |

| Aryl | syn | Z-DNA (left-handed) | nih.gov |

Recognition and Processing by Nucleic Acid Enzymes

The recognition and processing of nucleic acids by enzymes are highly specific processes that depend on the chemical and structural features of the bases, sugar, and phosphate backbone. Introducing analogs like those of this compound into DNA or RNA can significantly impact these enzymatic activities, providing insights into the mechanisms of these enzymes.

DNA and RNA polymerases, for example, are responsible for synthesizing nucleic acid strands. The incorporation of a modified nucleotide can affect the efficiency and fidelity of these enzymes. Studies with analogs such as 8-chloro-adenosine have shown that once phosphorylated to its triphosphate form, it can be incorporated into growing RNA chains. nih.gov This incorporation, however, can lead to premature termination of transcription, indicating that the modification is not well-tolerated by the polymerase during elongation. nih.gov In the case of 8-Cl-Ado, it was found to be preferentially incorporated into mRNA by RNA polymerase II, leading to a significant decrease in mRNA synthesis. nih.gov This suggests that analogs of this compound could similarly be recognized by polymerases and potentially act as chain terminators, a property leveraged in many antiviral and anticancer therapies.

The processing of modified nucleic acids by repair enzymes is another critical area of investigation. For instance, the presence of a bulky adduct at the C8 position of guanine, such as N-(deoxyguanosin-8-yl)-6-aminochrysene, has been shown to stall DNA replication and be mutagenic. nih.gov The cell employs specialized translesion synthesis (TLS) DNA polymerases to bypass such lesions. nih.gov Studying how these polymerases interact with DNA containing an 8-methylpurine analog can reveal the mechanisms they use to accommodate and bypass modified bases.

Furthermore, modifications at the C6 position can also influence enzymatic recognition. The synthesis of 2-chloropurine arabinonucleosides with various amino acid amides at the C6 position has been achieved using enzymatic methods, specifically with nucleoside phosphorylases. mdpi.com The resistance of these synthesized nucleosides to adenosine deaminase, an enzyme that would normally process adenosine, highlights how modifications can alter enzyme-substrate recognition. mdpi.com

The interaction of modified oligonucleotides with other enzymes, such as topoisomerases and glycosylases, can also be explored. Nonpolar purine analogs have been used to investigate the effects of eliminating specific base contacts on the interaction with topoisomerases. nih.gov

Table 2: Effect of Purine Analogs on Nucleic Acid Enzyme Activity

| Enzyme | Analog/Modification | Observed Effect | Reference |

| RNA Polymerase II | 8-chloro-adenosine | Preferential incorporation into mRNA, leading to premature transcription termination. | nih.gov |

| Translesion Synthesis DNA Polymerases (η, κ, ζ, REV1) | N-(dG-8-yl)-6-AC | Reduced efficiency of bypassing the adduct, indicating a role for these polymerases in processing bulky C8-adducts. | nih.gov |

| Adenosine Deaminase | 2-chloro-6-(amino acid amide) arabinonucleosides | Resistance to deamination, indicating altered enzyme-substrate recognition. | mdpi.com |

| Topoisomerases | Nonpolar pyrimidine (B1678525) and purine analogs | Used to investigate the deleterious effects of eliminating a particular base in a DNA duplex on the interaction with the enzyme. | nih.gov |

| Uracil-DNA Glycosylases | Pyrene-modified nucleotide | Restored catalytic activity of mutant enzymes by assisting in the flipping of the target uracil (B121893) base. | nih.gov |

Structure Activity Relationship Sar Studies of 2 Amino 6 Chloro 8 Methylpurine Derivatives

Influence of the C2-Amino Group on Molecular Recognition and Biological Activity

The C2-amino group is a critical determinant for the molecular recognition and biological activity of purine (B94841) derivatives. Its presence can significantly enhance binding affinity and modulate the pharmacological profile of these compounds.

The 2-amino group plays a crucial role in the binding of small molecules to DNA. nih.gov For instance, the substitution of adenine (B156593) with 2,6-diaminopurine (B158960) (which contains a 2-amino group) or guanine (B1146940) with inosine (B1671953) (which lacks the 2-amino group) dramatically alters the binding preferences of antibiotics like echinomycin, actinomycin, and netropsin (B1678217) to DNA. nih.gov This highlights the importance of the purine 2-amino group as a key recognition element. nih.gov

In a study on 8-hydroxyadenine (B135829) derivatives as interferon inducers, various amino moieties at the C2-position were synthesized and evaluated. nih.gov A derivative with a 2-methoxyethylamino group at the C2-position of adenine demonstrated potent interferon-inducing activity, being 30 times more potent than the known active agent, Imiquimod. nih.gov This compound also exhibited excellent oral bioavailability. nih.gov

Furthermore, the introduction of a 2-amino group can substantially stabilize the duplex form of DNA. A hexanucleotide composed of thymidine (B127349) and 2-amino-deoxyadenosine, d(TA')3, showed that the additional hydrogen bond provided by the 2-amino group significantly stabilizes the duplex. scilit.com

The 2-amino-9H-purine scaffold itself represents a novel template for designing ligands that can target specific protein-protein interactions. For example, derivatives of this scaffold have been shown to bind to the bromodomain of BRD9, inducing a significant rearrangement of the residues in the acetyllysine recognition site. acs.org This interaction does not cause cytotoxicity and can displace the BRD9 bromodomain from chromatin. acs.org

| Derivative | Modification at C2 | Observed Biological Effect |

| 2,6-diaminopurine substituted DNA | Presence of 2-amino group | Alters binding selectivity of antibiotics nih.gov |

| 8-hydroxyadenine derivative | 2-methoxyethylamino group | Potent interferon-inducing activity nih.gov |

| d(TA')3 | 2-amino-deoxyadenosine | Increased duplex stability scilit.com |

| 2-amine-9H-purine derivative | 2-amino group | Binds to BRD9 bromodomain acs.org |

Role of the C6-Chloro Substituent in Reactivity and Functional Diversification

The C6-chloro substituent on the purine ring is a versatile functional group that serves as a key precursor for a wide array of chemical modifications, enabling the synthesis of diverse derivatives with varied biological activities. Its reactivity towards nucleophilic substitution allows for the introduction of various functionalities at this position.

The chlorine atom at the C6 position is readily displaced by nucleophiles, a reaction that has been extensively utilized in the synthesis of novel purine derivatives. For example, 2-amino-6-chloropurine (B14584) can be reacted with various amines to create N6-alkyl compounds. nih.gov Similarly, reactions with alcohols and thiols yield O6- and S6-alkylated analogues, respectively. nih.gov This reactivity is fundamental to creating libraries of compounds for screening against various biological targets, including viruses like herpesviruses and hepatitis B virus. nih.gov

Modern synthetic methodologies, such as photoredox/nickel dual catalytic cross-coupling, have further expanded the possibilities for functionalizing the C6 position. nih.gov This technique allows for the direct coupling of chloropurines with a broad range of primary and secondary alkyl bromides, even in the presence of unprotected nucleosides. nih.gov This late-stage functionalization is highly valuable in medicinal chemistry for rapidly generating diverse analogues. nih.gov

The nature of the substituent at C6 can significantly influence the biological activity of the purine derivative. In a study of purine derivatives as positive inotropes, thioether-linked derivatives at the C6 position were found to be superior to their oxygen and nitrogen isosteres. researchgate.net

Furthermore, the C6-chloro group can influence the regioselectivity of other reactions on the purine ring. For instance, the tert-butylation of purines is highly regioselective for the N7 position in the presence of a C6-chloro substituent. nih.gov This allows for the synthesis of specific 6,7-disubstituted purines. nih.gov

| Starting Material | Reagent/Condition | Product Type | Application/Significance |

| 2-amino-6-chloropurine derivative | Various amines | N6-alkyl derivatives | Antiviral agents nih.gov |

| 2-amino-6-chloropurine derivative | Alcohols, Thiols | O6- and S6-alkyl derivatives | Antiviral agents nih.gov |

| 6-chloropurine (B14466) | Alkyl bromides (Photoredox/Nickel catalysis) | C6-alkylated purines | Late-stage functionalization nih.gov |

| 6-chloropurine | 3-alkyl-acetylacetone (Microwave) | C6-alkylated purines | Selective C6-alkylation rsc.org |

| 6-chloropurine | tert-Butylation reagents | N7-tert-butyl-6-chloropurine | Regioselective synthesis nih.gov |

Impact of the C8-Methyl Group on Binding Affinity, Selectivity, and Stability

The C8-methyl group on the purine scaffold can have a profound impact on the binding affinity, selectivity, and metabolic stability of the molecule. Its presence introduces steric bulk and alters the electronic properties of the purine ring, which in turn influences its interaction with biological targets.

Methylation at the C8 position can significantly stabilize specific DNA conformations. For example, C8-methylation of guanosine (B1672433) is known to remarkably stabilize the Z-conformation of oligonucleotides under physiological salt conditions. nih.gov This steric effect of the bulky methyl group induces a syn conformation, which is characteristic of Z-DNA. nih.gov

In the context of drug design, C8-alkylated purine nucleosides have shown promising therapeutic potential. For instance, 8-methyladenosine (B1596262) is a potent and highly selective inhibitor of the vaccinia virus, while 8-ethyladenosine (B1229766) exhibits specific inhibition against the respiratory syncytial virus (RSV). nih.gov Furthermore, C8-substituted guanosine triphosphate (GTP) analogs can efficiently inhibit the polymerization of FtsZ, making them a potential new class of antibiotics. nih.gov

The introduction of a methyl group at the C8 position can also influence the molecule's metabolic stability. While direct data on 2-amino-6-chloro-8-methylpurine is limited, in general, alkylation at the C8 position can block a site of potential oxidative metabolism. Purine rings are typically degraded to uric acid, but substitutions can alter this pathway. wikipedia.org

The synthesis of C8-methylated purines can be achieved through various methods. One approach involves the lithiation of a silyl-protected adenosine (B11128) at the C8 position, followed by treatment with methyl iodide. mdpi.com More recent methods, like the photo-mediated Minisci reaction, allow for the late-stage C8-H alkylation of guanine in nucleosides, nucleotides, and even oligonucleotides with high selectivity. nih.gov

| Compound/Derivative | Effect of C8-Methyl Group | Reference |

| 8-methylguanosine | Stabilizes Z-DNA conformation | nih.gov |

| 8-methyladenosine | Potent and selective inhibitor of vaccinia virus | nih.gov |

| C8-substituted GTP analogs | Inhibition of FtsZ polymerization | nih.gov |

| 8-cyclopentyl-2,6-diphenyl purine | Adenosine receptor antagonist | nih.gov |

Effects of N9-Substitution on Biological Modulation (e.g., in nucleoside analogs)

In a study on N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives, specific substitutions at the N9 position with tetrahydropyran-2-yl, ethoxyethyl, and C2-C4 alkyl chains terminated by various functional groups were investigated for their cytokinin activity. nih.gov While most of these N9-substituted derivatives were unable to trigger the cytokinin response in certain receptors, several induced a detectable cytokinin-like activation in the maize ZmHK3a receptor. nih.gov This demonstrates that N9-substitution can fine-tune the biological response.

The synthesis of these N9-substituted derivatives often proceeds through a 6-chloro-9-substituted intermediate, which is initially prepared from 6-chloropurine. nih.gov This highlights the synthetic utility of the C6-chloro group in tandem with N9-modification for creating diverse purine analogs.

The N9 position is also a key site for creating purine-based inhibitors of various enzymes. For instance, in the development of Hsp90 inhibitors, the synthesis of target purine scaffolds was initiated by reacting 6-chloropurin-2-amine with propargyl bromide, leading to N9-substitution. nih.gov

Furthermore, the regioselectivity of reactions on the purine ring can be controlled by the conditions, allowing for the selective synthesis of either N7 or N9 isomers. For example, tert-butylation of 6-chloropurine can yield the N7-isomer under certain conditions, while heating at higher temperatures in acetonitrile (B52724) can lead to the thermodynamically more stable N9-isomer. nih.gov

| N9-Substituent | Biological Target/Activity | Key Finding |

| Tetrahydropyran-2-yl, ethoxyethyl, C2-C4 alkyl chains | Cytokinin receptors | Modulated cytokinin-like activity; some derivatives active in maize ZmHK3a receptor. nih.gov |

| Propargyl group | Hsp90 | N9-substitution is a key step in synthesizing purine-based Hsp90 inhibitors. nih.gov |

| tert-Alkyl groups | N/A (synthetic study) | Reaction conditions can control regioselectivity between N7 and N9 isomers. nih.gov |

Rational Design Principles for Modified Purine Scaffolds Targeting Specific Molecular Interactions

The rational design of modified purine scaffolds is a cornerstone of modern drug discovery, enabling the development of potent and selective inhibitors for a wide range of biological targets. This approach leverages an understanding of structure-activity relationships to create novel molecules with improved therapeutic properties.

A key principle in the rational design of purine derivatives is the use of the purine core as a versatile scaffold that can be functionalized at multiple positions to achieve specific molecular interactions. For instance, the 2-amino-9H-purine scaffold has been identified as a novel template for targeting bromodomains, which are readers of epigenetic marks. acs.org By modifying this scaffold, it is possible to create compounds that bind to the acetyllysine recognition site of bromodomains like BRD9, leading to the displacement of the protein from chromatin. acs.org

Another important aspect of rational design is the use of isosteric replacements to fine-tune the properties of the molecule. For example, in the development of histone deacetylase (HDAC) inhibitors, purine and purine isosteres have been used as capping groups in combination with an N-(2-aminophenyl)-benzamide unit. nih.gov This led to the identification of a benzamide (B126) derivative that suppressed the growth of various cancer cell lines and exhibited potent antitumor efficacy in a mouse xenograft model. nih.gov

Computational methods, such as molecular docking, play a crucial role in the rational design process. These techniques can predict how a designed molecule will bind to its target, allowing for the optimization of interactions before synthesis. For example, docking studies have been used to demonstrate the non-covalent binding of purine derivatives to enzymes like CYP51 through hydrogen bonds and hydrophobic interactions, guiding the development of potential antifungal agents. researchgate.net

The synthesis of purine scaffolds often involves versatile reactions like N-alkylation, SNAr reactions, and metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse chemical functionalities. nih.gov The choice of synthetic route is a critical part of the rational design process, as it must be amenable to the desired modifications.

| Design Principle | Example Application | Outcome |

| Novel Scaffold Identification | Using the 2-amino-9H-purine scaffold to target bromodomains. acs.org | Development of selective BRD9 inhibitors. acs.org |

| Isosteric Replacement | Employing purine isosteres as capping groups in HDAC inhibitors. nih.gov | Identification of a potent anticancer agent. nih.gov |

| Computational Modeling | Docking studies of purine derivatives with CYP51. researchgate.net | Guiding the design of antifungal compounds. researchgate.net |

| Strategic Synthesis | Utilizing SNAr and cross-coupling reactions for functionalization. nih.gov | Efficient creation of diverse purine libraries. nih.gov |

Research Applications and Methodological Advancements Utilizing 2 Amino 6 Chloro 8 Methylpurine Scaffolds

Development of Biochemical Probes and Assays

The development of sensitive and specific biochemical probes and assays is crucial for understanding complex biological processes at the molecular level. The 2-amino-6-chloro-8-methylpurine core has been instrumental in the creation of novel tools for real-time enzyme kinetics and cellular imaging.

Enzyme-Linked Spectrophotometric Assays for Real-Time Phosphate (B84403) Release

A significant advancement in the study of phosphate-releasing enzymes, such as ATPases and GTPases, has been the development of continuous spectrophotometric assays. These assays allow for the real-time monitoring of enzyme activity by detecting the release of inorganic phosphate (Pi). One such assay utilizes a purine (B94841) derivative, 2-amino-6-mercapto-7-methylpurine ribonucleoside, in conjunction with purine-nucleoside phosphorylase (PNP). nih.gov The phosphorolysis of this nucleoside by PNP in the presence of Pi results in a detectable change in absorbance, providing a direct measure of phosphate concentration. nih.gov

This method offers a significant advantage over traditional discontinuous assays by providing continuous kinetic data. The principle of this assay can be adapted using scaffolds like this compound to develop novel substrates for PNP-coupled assays. The key is to design a purine derivative that undergoes a significant change in its spectral properties upon phosphorolysis. The utility of such an assay was demonstrated in systems like actin-activated myosin ATPase, where the rate of Pi release was shown to be equivalent to the steady-state ATPase activity. nih.gov

| Assay Component | Role |

| Phosphate-releasing enzyme (e.g., ATPase, GTPase) | Generates inorganic phosphate (Pi) |

| Purine Nucleoside Phosphorylase (PNP) | Catalyzes the phosphorolysis of the purine nucleoside |

| Purine nucleoside derivative (e.g., a modified 2-aminopurine) | Substrate for PNP, changes absorbance upon reaction |

Fluorescent Nucleobase Analogues for Biomolecular Labeling and Imaging

Fluorescent nucleobase analogues are powerful tools for studying the structure, dynamics, and interactions of nucleic acids and proteins. nih.gov Purine scaffolds, including derivatives of 2-aminopurine (B61359), have been extensively used to create these probes due to their ability to mimic natural nucleobases while possessing favorable photophysical properties. nih.govrsc.org These fluorescent analogues can be incorporated into DNA or RNA sequences to report on their local environment, conformation, and binding events. nih.govresearchgate.net

For instance, the fluorescence of a 2-aminopurine analogue can be quenched or enhanced upon changes in base stacking or solvent exposure, providing insights into DNA melting, protein-DNA interactions, and enzyme mechanisms. researchgate.net The this compound scaffold offers a platform for developing novel fluorescent probes. The chlorine at the 6-position can be readily substituted with various fluorophores or environmentally sensitive dyes, while the 8-methyl group can modulate the stacking interactions and photophysical properties. The development of such probes has enabled researchers to monitor dynamic processes in living cells, such as the formation of non-canonical DNA structures like i-motifs. nih.gov Furthermore, purine-based fluorescent probes have been designed to detect specific molecules like hydrogen sulfide (B99878) within cells, highlighting their versatility. nih.gov

| Fluorescent Analogue Type | Application |

| Environment-sensitive probes | Monitoring DNA conformation and protein binding |

| Förster Resonance Energy Transfer (FRET) pairs | Measuring distances and conformational changes |

| Anion sensors | Detecting specific anions within the cellular environment |

Exploration of Novel Molecular Targets in Preclinical Cellular and Biochemical Systems

The 2-aminopurine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases. The this compound core serves as an excellent starting point for the synthesis of compound libraries to screen for novel biological activities. The exploration of derivatives of this scaffold in preclinical cellular and biochemical systems has the potential to identify new molecular targets and therapeutic strategies.

A notable example of a similar scaffold's success is the development of 2-amino-4-methylquinazoline derivatives as potent phosphatidylinositol 3-kinase (PI3K) inhibitors for cancer treatment. nih.gov This highlights the potential of the 2-amino group in facilitating key interactions within the ATP-binding pocket of kinases. By modifying the 6- and 8-positions of the this compound core, medicinal chemists can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity against a panel of kinases or other ATP-binding proteins. The use of such focused libraries in high-throughput screening campaigns against various cell lines or purified enzymes can uncover novel anti-proliferative agents or modulators of specific signaling pathways. nih.gov The broad roles of purine-based metabolites in signaling and immunity further suggest a wide range of potential molecular targets for novel derivatives. nih.gov

| Target Class | Potential Application |

| Protein Kinases (e.g., PI3K, CDKs) | Oncology, Inflammation |

| Purine-binding enzymes | Metabolic disorders, Infectious diseases |

| G-protein-coupled receptors (GPCRs) | Neurology, Cardiovascular diseases |

Contribution to the Design of Next-Generation Molecular Tools for Chemical Biology

The continuous evolution of chemical biology relies on the development of increasingly sophisticated molecular tools to probe and manipulate biological systems with high precision. The this compound scaffold contributes to this advancement by providing a versatile platform for the design of next-generation probes and inhibitors. The principles learned from the development of chemical probes underscore the importance of well-characterized and selective molecules for reliable biological research. youtube.com

The synthesis of isotopically labeled purine derivatives, for example, is crucial for nuclear magnetic resonance (NMR) studies of biomolecular structure and dynamics. acs.org The this compound scaffold can be synthesized with incorporated stable isotopes (e.g., ¹³C, ¹⁵N) to aid in these complex structural studies. Furthermore, the strategic placement of reactive groups on the purine ring allows for the development of activity-based probes and affinity-based probes for target identification and validation. By combining the features of fluorescence, reactivity, and target affinity into a single molecule based on the this compound core, researchers can create powerful multifunctional tools for dissecting complex biological pathways.

| Tool Type | Function |

| Activity-Based Probes | Covalently label active enzymes |

| Photoaffinity Probes | Covalently label binding partners upon photoactivation |

| Bifunctional Molecules (e.g., PROTACs) | Induce targeted protein degradation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-chloro-8-methylpurine, and how can purity be maximized?

- Methodology : The compound is synthesized via chlorination of 2-amino-8-methylpurine in acetonitrile under nitrogen purge. Post-synthesis, recrystallization from methanol yields 70% purity. Critical parameters include:

-

Reaction time : 1.5 hours for chlorine gas introduction at room temperature .

-

Purification : Soxhlet extraction with chloroform and pH adjustment to 6.5 to isolate the free base .

-

Characterization : Use UV-Vis (λ_max 308 nm in H₂O) and NMR (δ 3.00 ppm for C–CH₃) for validation .

Parameter Value/Procedure Reference Yield 70% Recrystallization Methanol Key Spectral Data NMR δ 3.00 (C–CH₃)

Q. How do solubility properties impact experimental design for this compound?

- Methodology : Solubility varies with solvent polarity. Use chloroform for extraction (high partitioning efficiency) and methanol for recrystallization. Aqueous solubility is pH-dependent due to the purine’s basic amine group. For biological assays, dissolve in DMSO ≤10 mM to avoid precipitation .

Q. What spectroscopic techniques are critical for structural confirmation?

- UV-Vis : Monitor λ_max shifts in acidic (314 nm) vs. alkaline (302.5 nm) conditions to confirm tautomerism .

- NMR : Assign δ 3.00 ppm to the methyl group; confirm absence of impurities via integration .

- Mass Spec : Base peak at m/z 183 (M⁺) and fragment m/z 148 (M – Cl) .

Advanced Research Questions

Q. How does tautomerism influence reactivity in this compound?

- Methodology : Investigate tautomeric equilibria (N7-H vs. N9-H) using:

- Vibrational spectroscopy : Compare IR/Raman bands for imine (≈1600 cm⁻¹) vs. amine (≈3400 cm⁻¹) .

- Quantum calculations : DFT simulations (B3LYP/6-31G*) predict dominant tautomer populations .

Q. What strategies resolve contradictions in biological activity data for purine analogs?

- Case Study : Discrepancies in leukemia L1210 inhibition (e.g., 2-amino-6-chloro-1-deazapurine vs. This compound) arise from:

- Metabolic activation : Hypoxanthine phosphoribosyltransferase (HGPRT) activity varies by cell line .

- Nucleotide formation : LC-MS/MS quantifies intracellular phosphorylation levels to correlate efficacy .

Q. How can regioselective alkylation be achieved for functionalizing the purine core?

- Methodology : Use solid-supported reagents (e.g., alumina/H⁺) to isolate N9-alkylated isomers. Key steps:

- Protection : Allyl groups shield reactive sites during bromohydrin coupling .

- Scavenging : AG/Dowex-50W-X8 resin removes N7 isomers, yielding >85% N9 purity .

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with 0.1% TFA/ACN gradient (1 mL/min). Detect impurities at 240 nm .

- Validation : Follow ICH Q2(R1) guidelines for LOD (0.05%) and LOQ (0.15%) .

Data Contradictions & Resolution

Q. Why do reported melting points vary (205–215°C vs. >300°C)?

- Root Cause : Polymorphism or residual solvents (e.g., acetonitrile) alter thermal profiles.

- Resolution : Perform DSC at 10°C/min under nitrogen to identify true melting behavior .

Q. How to address discrepancies in elemental analysis (C, H, N %)?

- Calibration : Use certified reference standards (e.g., NIST SRM 84L) for CHNS analyzers .

- Sample Prep : Dry samples at 60°C under vacuum for 24 hours to remove hygroscopic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.